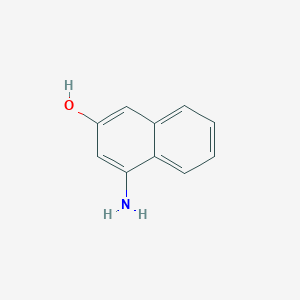

4-Aminonaphthalen-2-OL

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Aminonaphthalen-2-OL can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol. The procedure typically involves the following steps:

Preparation of Nitroso-β-naphthol: This intermediate is prepared by reacting β-naphthol with nitrous acid.

Reduction: The nitroso-β-naphthol is then reduced using sodium hydrosulfite in an alkaline medium. The reaction is carried out in an earthenware crock with mechanical stirring and steam introduction to maintain the temperature around 35°C. Sodium hydroxide is added to the mixture, and the reduction is completed by adding sodium hydrosulfite while maintaining the temperature between 60-65°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient isolation techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidative Cross-Coupling Reactions

4-Aminonaphthalen-2-OL participates in FeCl₃-catalyzed oxidative cross-coupling with phenols to form N,O-biaryl compounds. This reaction proceeds via a radical-based mechanism:

-

Mechanism :

| Reaction Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| FeCl₃ | Catalyst | 5 mol% | 60–85 |

| tert-Butyl peroxide | Oxidant | 2 equivalents | – |

| Trifluoroacetic acid (TFA) | Rate modulator | 0.05–0.12 M | – |

Key Finding : TFA regulates reaction velocity by influencing ligand exchange equilibria. At [TFA] > 0.12 M, excessive protonation reduces free 2-aminonaphthalene availability, slowing the reaction .

Condensation Reactions

The compound undergoes one-pot condensation with indole-3-carboxaldehydes and secondary amines to form aminonaphthol derivatives. This method is notable for its efficiency and simplicity:

| Starting Materials | Product (Example) | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Naphthol + Piperidine | 4a | 3 | 82 |

| 1-Naphthol + Diethylamine | 4k | 3 | 82 |

| 2-Naphthol + Dimethylamine | 4n | 3 | 89 |

Applications : These derivatives show antimicrobial (MIC = 8 µg/mL) and antioxidant activities, making them candidates for drug development .

Substitution Reactions

Electrophilic substitution occurs on the naphthalene ring, particularly at positions activated by the amino and hydroxyl groups:

-

Halogenation : Reacts with halogens (e.g., Cl₂) to form mono- or di-substituted derivatives.

-

Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups, enhancing water solubility.

Regioselectivity : The hydroxyl group directs substitution to the ortho and para positions, while the amino group influences electronic effects .

Acid-Base and Ligand Exchange Reactions

The amino group’s basicity allows reversible protonation, modulating coordination behavior in metal complexes:

-

Fe³⁺ Coordination : Forms stable complexes with Fe³⁺, critical in catalytic cycles .

-

TFA Interaction : Competes with 2-aminonaphthalene for binding to Fe³⁺, altering reaction kinetics (see Table 1) .

Kinetic Insight : At [TFA] = 0.12 M, ligand exchange equilibria optimize reaction rates, balancing free ligand availability and catalyst activity .

Radical Scavenging Activity

The compound exhibits antioxidant properties via hydrogen atom transfer (HAT) to radicals:

| Assay | Activity (IC₅₀, µg/mL) | Mechanism |

|---|---|---|

| DPPH radical scavenging | 12.5 ± 0.8 | HAT from hydroxyl group |

| Ferric reducing power | 14.2 ± 1.2 | Electron transfer |

Implications : Structural analogs (e.g., 4e ) show enhanced activity, highlighting the role of substituents in modulating reactivity .

Aplicaciones Científicas De Investigación

Chemistry

4-Aminonaphthalen-2-OL serves as a building block in organic synthesis , particularly in the preparation of dyes and pigments. Its functional groups allow for various chemical reactions, including:

- Substitution Reactions : It can participate in diazotization to form azo compounds used in dye production.

- Oxidation and Reduction : The compound can undergo oxidation to form 1,4-naphthoquinone or be reduced to form various derivatives .

Biology

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown its efficacy against various bacterial strains due to its ability to generate reactive oxygen species (ROS) .

- Anti-tumor Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, analogs of this compound have shown IC50 values as low as 0.13 µM against Abl kinase .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmacophore:

- Drug Development : Ongoing research focuses on its ability to interact with biological targets, making it a candidate for developing new therapeutic agents against cancer and inflammatory diseases .

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments Production : Its vibrant colors make it suitable for textile applications.

- Polymer Manufacturing : The compound is also used in creating various industrial chemicals and materials .

Case Study 1: Anti-Tumor Efficacy

A study synthesized multiple analogs based on this compound to evaluate their anti-tumor properties. The findings indicated that specific structural modifications enhanced their efficacy against cancer cells by inhibiting critical signaling pathways involved in tumor progression.

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound could effectively inhibit bacterial growth. The mechanism involved oxidative stress induction, positioning the compound as a potential alternative to traditional antibiotics amidst rising resistance rates.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Synthesis of dyes | Effective building block for azo dyes |

| Biology | Antimicrobial agents | Generates ROS; effective against bacterial strains |

| Medicine | Cancer therapeutics | Inhibits Abl kinase; low IC50 values |

| Industry | Polymer production | Used in manufacturing various industrial chemicals |

Mecanismo De Acción

The mechanism of action of 4-Aminonaphthalen-2-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Aminonaphthalen-2-OL can be compared with other similar compounds, such as:

1-Aminonaphthalen-2-OL: This compound has the amino group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.

2-Aminonaphthalen-1-OL: Similar to this compound but with the hydroxyl group at a different position, affecting its chemical behavior.

4-Hydroxynaphthalen-2-amine: This compound has the same functional groups but in a different arrangement, leading to variations in reactivity and applications.

Actividad Biológica

4-Aminonaphthalen-2-OL, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

This compound features an amino group and a hydroxyl group that enable it to interact with various biological targets. The mechanism of action primarily involves the formation of hydrogen bonds with proteins, enzymes, and nucleic acids, which can lead to significant biological effects. Its structural similarity to other naphthalenes allows for comparative studies on reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 8 µg/mL against certain pathogens, indicating strong antimicrobial potential.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 8 | Antimicrobial |

| 4e (related compound) | 8 | Antitubercular |

| 4k (related compound) | 10 | Anticancer |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound exhibited significant radical scavenging activity with an IC value less than 25 µg/mL, comparable to established antioxidants.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC < 25 µg/mL |

| Ferric Reducing Power | High activity observed |

These results highlight the compound's potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, it has shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer). In one study, compounds derived from this compound demonstrated significant cytotoxicity with IC values indicating potent activity:

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MDA-MB-231 | 4k | 10 |

| SUIT-2 | 5e | 0.4 |

| HT-29 | 5l | 0.5 |

These findings suggest that derivatives of this compound could be developed as effective anticancer agents.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Nature evaluated various aminonaphthol derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound displayed excellent activity against resistant strains of bacteria, emphasizing their potential in clinical applications .

- Antioxidant Evaluation : Research conducted on the antioxidant capabilities of naphthol derivatives revealed that those containing hydroxyl groups exhibited superior radical scavenging abilities compared to their counterparts .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of naphthoquinone-benzamide derivatives demonstrated that modifications based on the structure of this compound led to enhanced potency against multiple cancer cell lines .

Propiedades

IUPAC Name |

4-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVWUBNSJFILOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560310 | |

| Record name | 4-Aminonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90923-80-1 | |

| Record name | 4-Amino-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90923-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.